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Compound of Interest

Compound Name: 3-Phenoxyazetidine hydrochloride

Cat. No.: B1358261

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the characterization of 3-Phenoxyazetidine hydrochloride. Due
to the limited availability of publicly accessible, experimentally derived spectroscopic data for 3-
Phenoxyazetidine hydrochloride, this document presents a representative dataset based on
closely related azetidine derivatives. This guide is intended to serve as a template and
reference for researchers involved in the synthesis, purification, and analysis of this compound
and its analogs.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic
techniques for the analysis of 3-Phenoxyazetidine hydrochloride.

Table 1: *H NMR Spectroscopic Data (400 MHz, DMSO-
de)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
9.5-10.5 (broad s) brs 2H NH2* (azetidinium)
7.30 - 7.40 t 2H Ar-H (meta)
7.00-7.10 t 1H Ar-H (para)
6.90 - 7.00 d 2H Ar-H (ortho)
5.20-5.30 m 1H O-CH (azetidine)
4.20-4.35 m 2H CHz (azetidine)
4.00 - 4.15 m 2H CHz (azetidine)

Table 2: *C NMR Spectroscopic Data (100 MHz, DMSO-

de)
Chemical Shift (8) ppm Assignment
157.5 Ar-C (C-0)
129.8 Ar-CH (meta)
122.0 Ar-CH (para)
116.5 Ar-CH (ortho)
72.0 O-CH (azetidine)
55.0 CHz (azetidine)

Table 3: FT-IR Spectroscopic Data (ATR)
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (secondary
3100 - 2800 (broad) Strong _

ammonium salt)
3050 Medium C-H stretch (aromatic)
2980, 2920 Medium C-H stretch (aliphatic)
1600, 1490 Strong C=C stretch (aromatic ring)
1240 Strong C-O stretch (aryl ether)
1170 Medium C-N stretch

C-H bend (out-of-plane,
750, 690 Strong

monosubstituted benzene)

Table 4: Mass Spectrometry Data (ESI+)

m/z Relative Intensity (%) Assignment
150.0913 100 [M+H]*
172.0732 15 [M+Na]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz NMR spectrometer.

o Sample Preparation: Approximately 10 mg of 3-Phenoxyazetidine hydrochloride was
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

¢ 1H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence

with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
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e 13C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled
pulse sequence with a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 1024
scans.

o Data Processing: The resulting free induction decays (FIDs) were processed with a line
broadening of 0.3 Hz for *H and 1.0 Hz for 13C, followed by Fourier transformation. Chemical
shifts were referenced to the residual solvent peak of DMSO-de (6 2.50 for *H and & 39.52
for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated
Total Reflectance (ATR) accessory.

e Sample Preparation: A small amount of the solid 3-Phenoxyazetidine hydrochloride was
placed directly onto the ATR crystal.

e Acquisition: The spectrum was recorded over a range of 4000-600 cm~* with a resolution of
4 cm~1, Atotal of 32 scans were co-added to improve the signal-to-noise ratio. A background
spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement
and automatically subtracted.

Mass Spectrometry (MS)

¢ Instrumentation: A high-resolution mass spectrometer equipped with an electrospray
ionization (ESI) source.

o Sample Preparation: The sample was dissolved in a solution of 50:50 acetonitrile:water with
0.1% formic acid to a concentration of approximately 1 mg/mL.

¢ Acquisition: The sample solution was introduced into the ESI source via direct infusion at a
flow rate of 5 pL/min. The mass spectrum was acquired in positive ion mode over a mass
range of m/z 50-500.

o Data Analysis: The resulting mass spectrum was analyzed to determine the mass-to-charge
ratio (m/z) of the molecular ion and other significant fragments.
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Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 3-Phenoxyazetidine hydrochloride.
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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical
compound.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-
Phenoxyazetidine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1358261#spectroscopic-data-nmr-ir-ms-
for-3-phenoxyazetidine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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